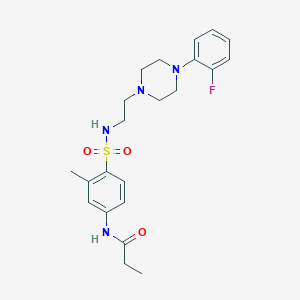
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C22H29FN4O3S and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a fluorinated phenyl group, and a sulfamoyl moiety, which contribute to its interaction with various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the regulation of nucleoside levels in cells, impacting processes such as nucleotide synthesis and adenosine signaling.
Structure-Activity Relationship (SAR)
A study on related compounds has shown that modifications to the piperazine and sulfamoyl moieties can influence the selectivity and potency against different ENT subtypes. For instance, analogues of this compound have demonstrated varied IC50 values when tested on ENT1 and ENT2, highlighting the importance of structural variations in determining biological efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that derivatives containing the piperazine structure exhibit notable cytotoxicity against prostate cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways .
Table 1: Cytotoxicity Data of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | Prostate Cancer | 10 | Apoptosis induction |
| B | Breast Cancer | 15 | Cell cycle arrest |
| C | Lung Cancer | 12 | Mitochondrial dysfunction |
Case Studies
Several case studies have explored the therapeutic potential of this compound in treating various conditions:
- Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of prostate cancer, suggesting its potential use as an anticancer agent .
- Neurological Disorders : Research indicated that compounds similar to this one could modulate neurotransmitter systems, providing a basis for investigating their effects on neurodegenerative diseases. Specifically, the interaction with serotonin receptors suggests potential applications in managing conditions like anxiety and depression .
特性
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3S/c1-3-22(28)25-18-8-9-21(17(2)16-18)31(29,30)24-10-11-26-12-14-27(15-13-26)20-7-5-4-6-19(20)23/h4-9,16,24H,3,10-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOSYLMSTWDKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













